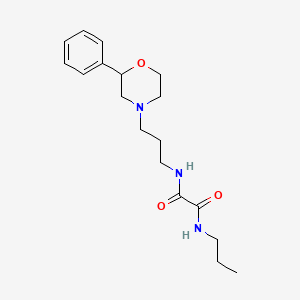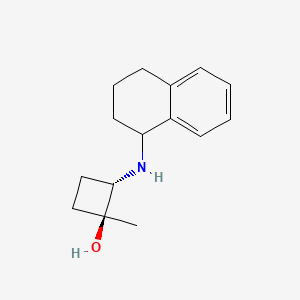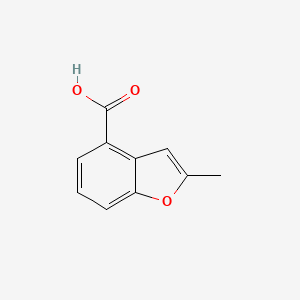
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide, also known as PPNP, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a group of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular diseases. PPNP has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide selectively inhibits the activity of PKC enzymes by binding to the ATP-binding site of the enzyme. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and cardiovascular diseases. By inhibiting the activity of PKC, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has the potential to modulate these cellular processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been shown to inhibit the activity of PKC enzymes in vitro and in vivo. In preclinical studies, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been shown to inhibit the growth and proliferation of cancer cells, improve insulin sensitivity and glucose metabolism, and provide cardioprotective effects in animal models of myocardial infarction and heart failure. However, the exact biochemical and physiological effects of N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide are still under investigation.
実験室実験の利点と制限
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC enzymes, which makes it a valuable tool for studying the role of PKC in various cellular processes. N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide is also relatively easy to synthesize, and it has a high purity, which makes it suitable for in vitro and in vivo studies. However, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has some limitations as a research tool. It has a short half-life, which makes it difficult to administer in vivo. N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide also has low solubility in water, which can limit its use in some experimental settings.
将来の方向性
For N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide research include investigating its effects on other cellular processes, such as inflammation and immune response, and exploring its potential as a combination therapy with other drugs. Additionally, further studies are needed to optimize the synthesis and formulation of N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide for in vivo use.
合成法
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide can be synthesized by reacting N-propyl oxalamide with 3-(2-phenylmorpholino)propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide as a white solid with a purity of more than 95%.
科学的研究の応用
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. In addition, N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide has been investigated for its potential cardioprotective effects in animal models of myocardial infarction and heart failure.
特性
IUPAC Name |
N'-[3-(2-phenylmorpholin-4-yl)propyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-9-19-17(22)18(23)20-10-6-11-21-12-13-24-16(14-21)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMGHXFBFHHNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-phenylmorpholino)propyl)-N2-propyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2904053.png)

![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate](/img/structure/B2904055.png)
![N-(4-methylbenzyl)-4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B2904057.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2904058.png)
![N-Phenyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2904059.png)
![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 2-methylpropanoate](/img/structure/B2904062.png)
![N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide](/img/structure/B2904064.png)
![3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2904066.png)
![N-(3-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904068.png)
![3-[1,2,4]Triazol-1-yl-butyric acid](/img/structure/B2904069.png)

